molecular formula C8H14O B2699064 [1-(Prop-2-en-1-yl)cyclobutyl]methanol CAS No. 216582-95-5

[1-(Prop-2-en-1-yl)cyclobutyl]methanol

Cat. No.: B2699064
CAS No.: 216582-95-5
M. Wt: 126.199
InChI Key: QOAMPRGRKQXSAC-UHFFFAOYSA-N
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Description

[1-(Prop-2-en-1-yl)cyclobutyl]methanol is a versatile organic compound characterized by a cyclobutyl ring attached to a methanol group and a prop-2-en-1-yl group. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration of prop-2-en-1-ol followed by oxidation to introduce the cyclobutyl group.

  • Cycloaddition Reactions: Another method includes cycloaddition reactions where suitable precursors are reacted under controlled conditions to form the cyclobutyl ring.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used, often in the presence of a strong base.

Major Products Formed:

  • Oxidation: Prop-2-en-1-ylcyclobutanone

  • Reduction: Prop-2-en-1-ylcyclobutylmethane

  • Substitution: Various substituted cyclobutylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: [1-(Prop-2-en-1-yl)cyclobutyl]methanol is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which [1-(Prop-2-en-1-yl)cyclobutyl]methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • Cyclobutanol: Similar cyclobutyl ring structure but lacks the prop-2-en-1-yl group.

  • Prop-2-en-1-ol: Contains the prop-2-en-1-yl group but lacks the cyclobutyl ring.

Uniqueness: [1-(Prop-2-en-1-yl)cyclobutyl]methanol is unique due to its combination of the cyclobutyl ring and the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

(1-prop-2-enylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMPRGRKQXSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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